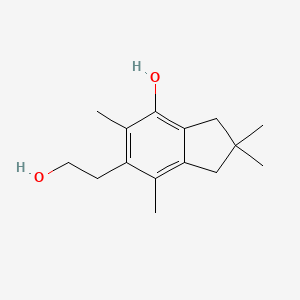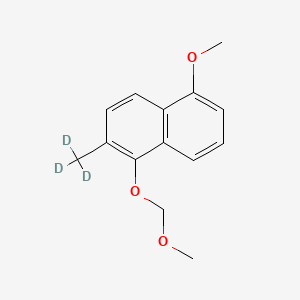
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 is a deuterated derivative of a naphthalene compound Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and metabolic pathways due to its unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 typically involves multiple steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the naphthalene ring.
Deuteration: Incorporation of deuterium atoms, often achieved through catalytic exchange reactions using deuterium gas (D2) or deuterated solvents.
Methoxymethoxy Protection: Protection of hydroxyl groups by converting them into methoxymethoxy groups (-OCH2OCH3) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Key considerations include:
Catalyst Selection: Efficient catalysts for deuteration and methoxylation.
Reaction Conditions: Optimal temperature, pressure, and solvent systems to maximize product formation.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of methoxy groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxylated naphthalenes.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry
Isotope Labeling: Used in studies of reaction mechanisms and kinetic isotope effects.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Metabolic Studies: Tracing metabolic pathways in biological systems using deuterium-labeled compounds.
Medicine
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry
Material Science: Potential use in the development of deuterated materials with unique properties.
作用机制
The mechanism by which 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 exerts its effects depends on its specific application. In metabolic studies, deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical pathways. The presence of deuterium can also affect reaction rates and mechanisms due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.
相似化合物的比较
Similar Compounds
- 5-Methoxy-1-tetralone
- 6-Methoxy-1-tetralone
- 2-Methyl-1-tetralone
Comparison
Compared to its non-deuterated analogs, 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 offers unique advantages in research due to its isotopic labeling. This allows for more precise studies of reaction mechanisms and metabolic pathways. Additionally, the presence of methoxymethoxy groups provides protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C14H16O3 |
|---|---|
分子量 |
235.29 g/mol |
IUPAC 名称 |
5-methoxy-1-(methoxymethoxy)-2-(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C14H16O3/c1-10-7-8-11-12(14(10)17-9-15-2)5-4-6-13(11)16-3/h4-8H,9H2,1-3H3/i1D3 |
InChI 键 |
NRYWGOZZHUJGQY-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




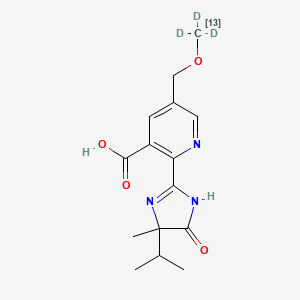

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
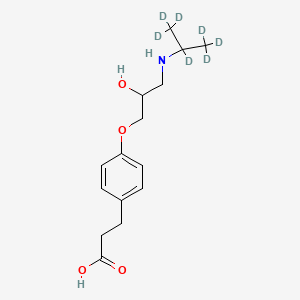
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
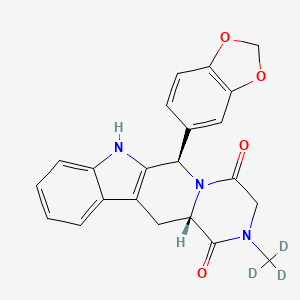
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
